molecular formula C20H24N4O2 B2460261 N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326943-34-3

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide

Cat. No. B2460261
CAS RN: 1326943-34-3
M. Wt: 352.438
InChI Key: XBISXJFDPRUQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, also known as CR845, is a novel kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide exerts its pharmacological effects by selectively activating the kappa opioid receptor, which is primarily located in the central nervous system. Activation of the kappa opioid receptor leads to the inhibition of pain signaling pathways and the modulation of neurotransmitter release, resulting in analgesia and anti-pruritic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-pruritic effects, and anti-inflammatory effects. In addition, N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid analgesics.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several advantages for use in lab experiments, including its high selectivity for the kappa opioid receptor, its ability to produce analgesia and anti-pruritic effects without producing adverse effects, and its low potential for abuse and addiction. However, N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide also has some limitations, including its relatively short half-life and the need for further research to fully understand its pharmacological effects.

Future Directions

There are several potential future directions for research on N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, including the development of new formulations and delivery methods, the investigation of its potential therapeutic applications in other areas, such as depression and anxiety, and the exploration of its mechanism of action and pharmacological effects at the molecular level. Additionally, further research is needed to fully understand the safety and efficacy of N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in long-term use and in different patient populations.

Synthesis Methods

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is synthesized through a multistep process involving the reaction of 4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzoic acid with cyclopropylmethylamine. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in high yield and purity.

Scientific Research Applications

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and pruritus. Preclinical studies have shown that N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has a high affinity for the kappa opioid receptor and can effectively reduce pain and itching without producing the adverse effects associated with traditional opioid analgesics. Clinical trials have also demonstrated the safety and efficacy of N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in treating various types of pain, including postoperative pain, chronic pain, and neuropathic pain.

properties

IUPAC Name

N-(cyclopropylmethyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(23-14-15-4-5-15)16-6-8-17(9-7-16)26-20-18(21-10-11-22-20)24-12-2-1-3-13-24/h6-11,15H,1-5,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISXJFDPRUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.